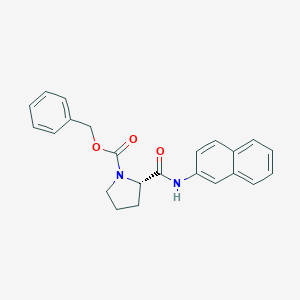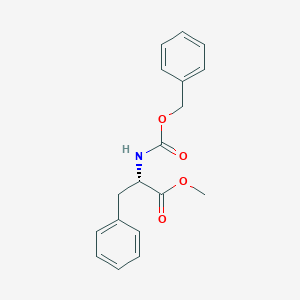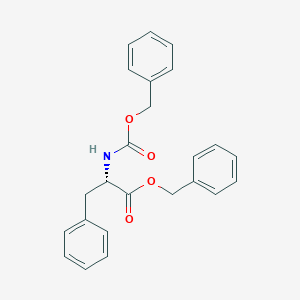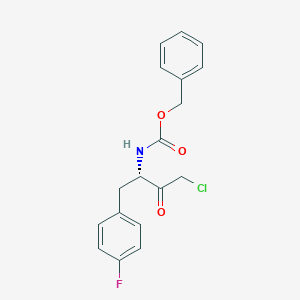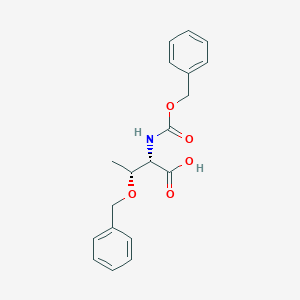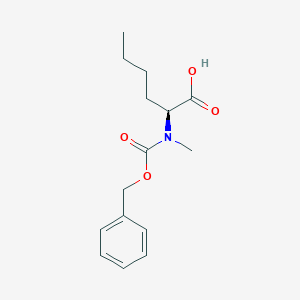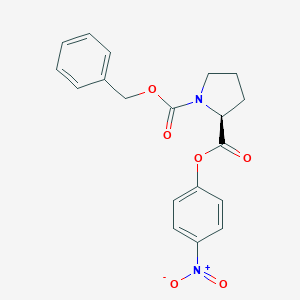
Z-Pro-ONp
Übersicht
Beschreibung
Z-Pro-ONp, also known as (S)-1-Benzyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate, is a chemical compound with the CAS Number: 3304-59-4 . It has a molecular weight of 370.36 and is typically stored in dry conditions at 2-8°C .
Synthesis Analysis
This compound can be synthesized from 4-Nitrophenol and N-Benzyloxycarbonyl-L-proline . There are two synthesis methods available .Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O6 . It is a solid compound .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 370.36 . It is typically stored in dry conditions at 2-8°C . It has a pale yellow color .Wissenschaftliche Forschungsanwendungen
Role in Gastrointestinal Function and Depressive Behavior
- Z-Pro-ONp (referred to as ZJP in the study) was evaluated for its effects on gastrointestinal function and depressive behavior in rats under chronic unpredictable mild stress. The study found that ZJP significantly relieved depression-like symptoms and improved gastrointestinal motility by restoring gastric electrical rhythm and promoting gastrointestinal propulsion. It also regulated levels of certain neurotransmitters and hormones, suggesting potential clinical applications in anti-depressant and gastrointestinal regulating functions (Wang et al., 2020).
Influence on Bone Remodeling
- This compound (referred to as ZP in the study) was investigated for its effects on periodontitis and alveolar bone loss. The study demonstrated that ZP treatment inhibited alveolar bone loss and maintained the integrity of periodontal structures by regulating bone remodeling. It affected the expression of key markers involved in bone resorption and formation, indicating that ZP could be a therapeutic target for treating periodontitis (Kim et al., 2017).
Modulation of Immune and Inflammatory Responses
- A study on selective glucocorticoid receptor agonists highlighted a compound, ZK 216348, that shows a significant dissociation between transrepression and transactivation, both in vitro and in vivo. This compound demonstrated anti-inflammatory activity comparable to prednisolone in a murine model of skin inflammation, with a superior side-effect profile, suggesting a potential application in reducing inflammation while minimizing adverse effects (Schäcke et al., 2003).
Role in Nanotechnology and Drug Delivery
- Zinc oxide nanoparticles (ZnONPs), akin to this compound, have been a focus in biomedical research due to their specific toxicity to cancer cells via pH-dependent dissolution into Zn2+ ions. These nanoparticles are also employed as carriers for targeted drug delivery into tumor cells. The review discussed various synthesis methods of ZnONPs and their applications in anticancer mechanisms and drug delivery systems, underlining their size, shape, and surface charge-dependent cytotoxicity (Singh et al., 2020).
Safety and Hazards
Z-Pro-ONp is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . The recommended safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Target of Action
Z-Pro-ONp, also known as Z-Pro-Prolinal, primarily targets the enzyme Prolyl endopeptidase . This enzyme is found in humans and other organisms like Aeromonas punctata . Prolyl endopeptidase plays a crucial role in the degradation of proline-containing peptides, which are involved in various physiological processes.
Biochemische Analyse
Biochemical Properties
Z-Pro-ONp plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. It interacts with enzymes such as β-galactosidases, which are crucial in the hydrolysis of β-galactosides. The interaction between this compound and β-galactosidases involves the binding of the compound to the enzyme’s active site, leading to the hydrolysis of the substrate
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of β-galactosidases in cells, leading to changes in the hydrolysis of β-galactosides . This can impact cell function by altering the availability of essential metabolites and influencing cellular signaling pathways. Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of β-galactosidases, inhibiting their activity and preventing the hydrolysis of β-galactosides . This inhibition can lead to changes in cellular metabolism and gene expression, as the availability of essential metabolites is altered. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by inhibiting the activity of β-galactosidases and other enzymes . This inhibition can lead to changes in the availability of essential metabolites and influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function . The compound may be transported to specific cellular compartments or tissues, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may be localized to the cytoplasm, nucleus, or other cellular compartments, where it interacts with enzymes and proteins to modulate cellular function . This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFIJVKXYWCAO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3304-59-4 | |
| Record name | 2-(4-Nitrophenyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3304-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
